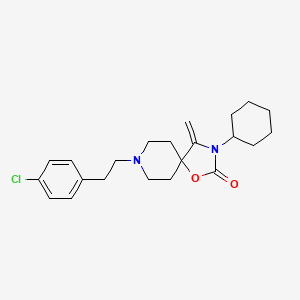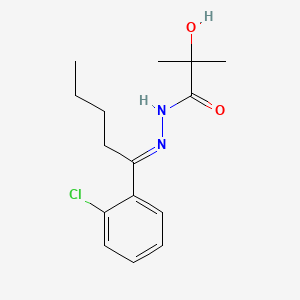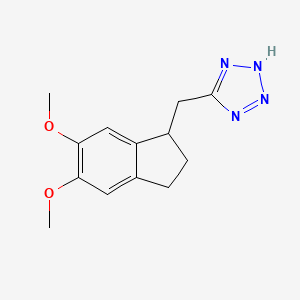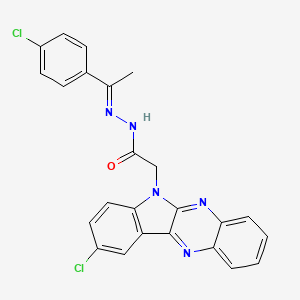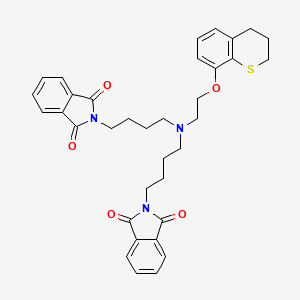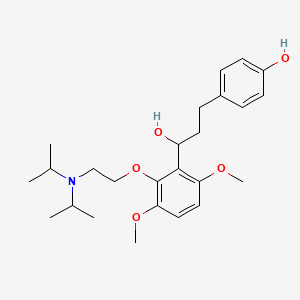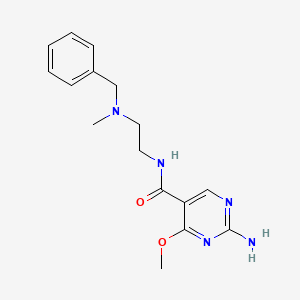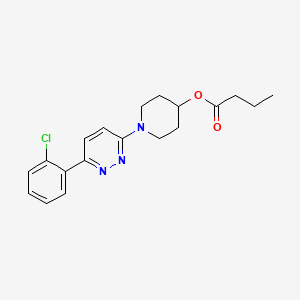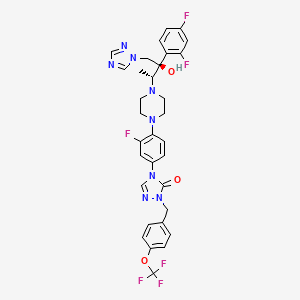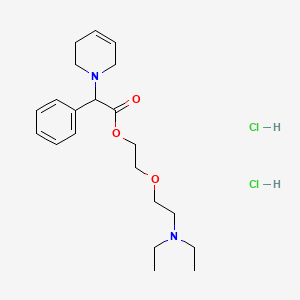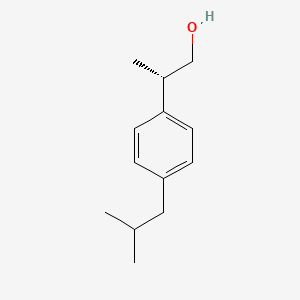
Ethanolamine oxiniacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine oxiniacate can be synthesized through the reaction of ethanolamine with nicotinic acid N-oxide. The reaction typically involves mixing equimolar amounts of ethanolamine and nicotinic acid N-oxide in a suitable solvent, such as water or ethanol, under controlled temperature conditions. The reaction mixture is then stirred until the formation of the desired product is complete, which can be confirmed through various analytical techniques like NMR or IR spectroscopy.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters to ensure high yield and purity. The process might include steps like crystallization and purification to isolate the compound in its pure form. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethanolamine oxiniacate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or aldehydes, while substitution reactions could produce a variety of substituted ethanolamine derivatives.
Scientific Research Applications
Ethanolamine oxiniacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of metabolic pathways and as a potential drug candidate.
Industry: this compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethanolamine oxiniacate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit liver glutathione S-transferase activity in rats . This enzyme plays a crucial role in detoxification processes, and its inhibition can lead to various biochemical effects. The compound may also interact with other enzymes and receptors, influencing metabolic and signaling pathways.
Comparison with Similar Compounds
Ethanolamine oxiniacate can be compared with other similar compounds, such as:
Ethanolamine: A simple amine that serves as a building block for more complex molecules.
Nicotinic Acid N-Oxide: The oxidized form of nicotinic acid, which has its own unique properties and applications.
Ethanolamine Salts: Various salts of ethanolamine with different acids, each having distinct chemical and biological properties.
Uniqueness: this compound is unique due to its combination of ethanolamine and nicotinic acid N-oxide, which imparts specific chemical reactivity and biological activity not found in the individual components
Properties
CAS No. |
36296-31-8 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-aminoethanol;1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3.C2H7NO/c8-6(9)5-2-1-3-7(10)4-5;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |
InChI Key |
LVUBWVCYXFVQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
